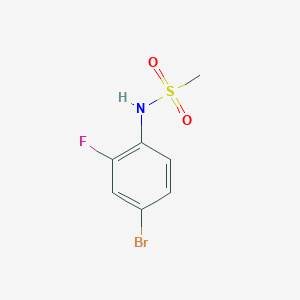

N-(4-bromo-2-fluorophenyl)methanesulfonamide

Beschreibung

N-(4-Bromo-2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with bromine (Br) at the para position and fluorine (F) at the ortho position. This compound's structural features—halogen substituents and sulfonamide functionality—impart distinct electronic, steric, and biological properties. Halogens influence electron density (electron-withdrawing effects), while the sulfonamide group enables hydrogen bonding, affecting solubility and intermolecular interactions .

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPHSMWPSVEOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)methanesulfonamide typically involves several steps. One common method involves the use of 2-nitroaniline, copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium bromide (NaBr), and sodium persulfate (Na2S2O8). Another method involves the use of N-bromosuccinimide and dichloromethane (CH2Cl2). These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of N-(4-bromo-2-fluorophenyl)methanesulfonamide may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromo-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions involving N-(4-bromo-2-fluorophenyl)methanesulfonamide include:

- Nucleophiles for substitution reactions

- Oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions

- Reducing agents such as sodium borohydride (NaBH4) for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-fluorophenyl)methanesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in Friedel–Crafts-type alkylation reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug design and development.

Wirkmechanismus

The mechanism of action of N-(4-bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biomolecules. The methanesulfonamide group can also play a role in the compound’s solubility and stability, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects: Halogens and Functional Groups

Table 1: Substituent Comparison

- Halogen vs. Hydroxyl/Nitro Groups: Bromine and fluorine in the target compound provide moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro (-NO₂) group in . Fluorine's smaller size reduces steric hindrance relative to bromine or nitro groups. The hydroxyl (-OH) group in enables strong hydrogen bonding, enhancing aqueous solubility, whereas halogens prioritize lipophilicity.

Electronic Effects :

- Bromine (σp = 0.23) and fluorine (σp = 0.06) create a polarized aryl ring, influencing resonance and charge distribution. This contrasts with the electron-deficient aryl ring in nitro-substituted analogs (σ_p = 1.27 for -NO₂) .

Sulfonamide Type: Methane vs. Benzene

- Methanesulfonamide (target compound): Smaller molecular weight and lower steric demand compared to benzenesulfonamide derivatives. This may enhance membrane permeability in biological systems .

- Benzenesulfonamide (e.g., ): Increased aromatic surface area enhances π-π stacking in crystal structures but reduces solubility in polar solvents.

Physicochemical and Crystallographic Properties

Table 2: Structural and Crystallographic Data

Biologische Aktivität

N-(4-bromo-2-fluorophenyl)methanesulfonamide is a compound belonging to the sulfonamide class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₈BrFNO₂S

- Molecular Weight : 171.12 g/mol

- CAS Number : 549490-15-5

The compound features a bromo and fluorine substitution on a phenyl ring, alongside a methanesulfonamide functional group. These substitutions are significant as they influence the compound's reactivity and interaction with biological targets.

The biological activity of N-(4-bromo-2-fluorophenyl)methanesulfonamide is primarily attributed to its ability to interact with various enzymes and proteins. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific biomolecules, potentially influencing its pharmacological properties. The methanesulfonamide group contributes to the compound's solubility and stability, which are critical for its biological activity.

Enzyme Interaction

Research indicates that similar compounds have shown inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways. By inhibiting these enzymes, N-(4-bromo-2-fluorophenyl)methanesulfonamide may affect processes such as cell differentiation, growth, and apoptosis.

Anticancer Activity

N-(4-bromo-2-fluorophenyl)methanesulfonamide has been investigated for its potential anticancer properties. Studies suggest that it may induce cytotoxicity in cancer cell lines by altering phosphorylation states of target proteins involved in tumor progression. This effect is particularly relevant in the context of protein kinases that regulate cell cycle and apoptosis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities. In vitro studies demonstrated that it significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .

Case Studies and Research Findings

-

Cytotoxicity Evaluation :

- A study assessed the cytotoxic effects of N-(4-bromo-2-fluorophenyl)methanesulfonamide on various cell lines, including HT-22 (neuronal cells) and BV-2 (microglial cells). The results indicated a dose-dependent decrease in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

-

Inhibition of Protein Tyrosine Phosphatases :

- Similar sulfonamides have been shown to inhibit PTPs effectively. This inhibition can lead to altered signaling pathways that are implicated in cancer progression and other diseases.

- Metabolic Stability Studies :

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.